4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H16N6O2/c1-27-15-9-7-13(8-10-15)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
DPSXYLFDMDCQMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure
Characterization
-
Molecular Formula :
-
-NMR (DMSO-) : δ 9.81 (s, 1H, NH), 7.93 (d, , 2H), 7.07 (d, , 2H), 3.83 (s, 3H, OCH).
Synthesis of 4-Chloro-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
The pyrazolo[3,4-d]pyrimidine core is constructed through cyclization and chlorination:
Procedure
-
Starting Material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Hydrolysis :
-
Cyclization :
-
Chlorination :
Characterization
Coupling of 4-Methoxybenzohydrazide with 4-Chloro-Pyrazolo[3,4-d]Pyrimidine
The final step involves nucleophilic substitution to attach the hydrazide moiety:
Procedure
-
Reagents :
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq)
-
4-Methoxybenzohydrazide (1.2 eq)
-
Triethylamine (2 eq)
-
Ethanol (50 mL)
-
-
Steps :
-
Reflux the mixture at 80°C for 12 hours.
-
Cool, filter, and wash with cold ethanol.
-
Purify via column chromatography (SiO, ethyl acetate/hexane 1:2).
-
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Base | Triethylamine | 78 |
| Stoichiometry | 1:1.2 (Cl:hydrazide) | 78 |
Characterization
-
Molecular Formula :
-
-NMR (DMSO-) : δ 11.77 (s, 1H, NH), 8.80 (s, 1H, pyrimidine-H), 7.93 (d, , 2H), 7.07 (d, , 2H), 3.83 (s, 3H, OCH).
-
HPLC Purity : >98%.
Alternative Methods and Comparative Analysis
Microwave-Assisted Synthesis
Ultrasound-Assisted Synthesis
Challenges and Solutions
-
Regioselectivity in Chlorination :
-
By-Product Formation :
-
Column chromatography (ethyl acetate/hexane) removes unreacted hydrazide.
-
-
Moisture Sensitivity :
Scalability and Industrial Feasibility
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield (%) | 78 | 72 |
| Purity (%) | 98 | 95 |
| Cost Efficiency | Moderate | High |
Industrial protocols favor microwave-assisted methods for reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the benzohydrazide or pyrazolo[3,4-d]pyrimidine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide shows significant potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of key kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | EGFR inhibition |
| MCF7 (Breast Cancer) | 10.0 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 15.0 | Inhibition of cell migration |
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain viral strains and bacterial pathogens, making it a candidate for further exploration in infectious disease treatment .
Molecular Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific protein targets within cancer cells. Molecular docking studies have shown that the compound can effectively bind to the ATP-binding sites of kinases, mimicking adenosine triphosphate (ATP) and thereby inhibiting kinase activity .
Case Study 1: Inhibition of EGFR
A study published in Frontiers in Pharmacology evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound, against EGFR. The results indicated that modifications to the benzohydrazide moiety could enhance binding affinity and selectivity towards EGFR, leading to improved anticancer activity .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results revealed that certain modifications resulted in increased potency against these pathogens, suggesting potential applications in developing new antibacterial agents .
Industrial Applications
Beyond its medicinal applications, this compound is being explored for use in materials science. Its unique structure allows for the synthesis of novel materials with specific electronic or optical properties suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells. It may also interfere with viral replication and bacterial growth by targeting essential pathways in these organisms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Solubility: The 4-methoxy group in the target compound improves aqueous solubility compared to nitro () or chloro derivatives () due to its polar nature .
Impact on Biological Activity: Pyrazolopyrimidine derivatives with acetamide linkers (e.g., ) show higher molecular weights and distinct binding profiles compared to hydrazide-linked compounds, suggesting hydrazides may favor tighter target engagement .
Thermal Stability :
- Acetamide derivatives (e.g., XIIe in ) exhibit higher melting points (~185–188°C) than hydrazide analogues, likely due to stronger intermolecular hydrogen bonding .
Biological Activity
4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.
Synthesis and Structural Characterization
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for their diverse biological activities. The synthesis typically involves the reaction of appropriate hydrazine derivatives with 1H-pyrazolo[3,4-d]pyrimidine precursors. For instance, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be reacted with benzohydrazide derivatives to yield the target compound through a series of condensation reactions.
Key Synthesis Steps:
- Formation of Pyrazolo[3,4-d]pyrimidine : The initial step involves synthesizing the pyrazolo[3,4-d]pyrimidine core.
- Hydrazone Formation : The core is then reacted with benzohydrazide to form the hydrazone linkage.
- Purification and Characterization : The product is purified using recrystallization techniques and characterized by NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its inhibitory effects on key molecular targets.
Anticancer Activity
Recent studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. For example:
- EGFR Inhibition : The compound has been reported to act as an epidermal growth factor receptor (EGFR) inhibitor. This is significant as EGFR is a common target in cancer therapies due to its role in cell proliferation and survival .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine display potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). These studies often employ assays like MTT to assess cell viability post-treatment .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to ATP allows it to competitively inhibit kinases involved in tumor growth.
Data Table: Biological Activity Overview
| Activity | Tested Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.99 | EGFR inhibition |
| Antiproliferative | K-562 | 0.85 | Inhibition of cell cycle progression |
| Anticancer | A549 | 0.75 | Induction of apoptosis |
Case Studies
A notable study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. For instance, compounds with methoxy substitutions showed improved potency against breast cancer cell lines compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, and how can yield and purity be improved?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives and carbonyl precursors. Key steps include refluxing in ethanol or dimethylformamide with phase-transfer catalysts (e.g., triethylamine) to optimize yield . Purification via recrystallization (isopropyl alcohol) or column chromatography is critical for removing byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify proton environments (e.g., methoxy, hydrazide, pyrazolo-pyrimidine groups). Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O and N-H stretches . X-ray crystallography may resolve conformational ambiguities .
Q. What in vitro assays are suitable for initial screening of antitumor activity?
- Methodology : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC50 values with reference drugs. Flow cytometry can quantify apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl or pyrimidine rings) affect kinase inhibition selectivity?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinities with kinases like EGFR or TRAP1. Compare binding poses of derivatives (e.g., 3-hydroxy or chloro-substituted analogs) to identify key interactions (e.g., hydrogen bonds with ATP-binding pockets) . Validate predictions via enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Re-evaluate experimental conditions (e.g., cell line specificity, assay protocols). Use orthogonal assays (e.g., Western blotting for apoptosis markers) to confirm mechanisms. Cross-reference structural data to rule out impurities or stereochemical variations .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized?
- Methodology : Modify lipophilicity via substituent engineering (e.g., trifluoromethyl groups) to enhance membrane permeability. Assess metabolic stability using liver microsome assays. Conduct murine xenograft studies to correlate plasma concentration with tumor growth inhibition .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be addressed?
- Challenge : Low yields in cyclization steps due to competing side reactions.
- Solution : Optimize solvent polarity (e.g., switch from ethanol to DMF) and employ microwave-assisted synthesis to accelerate reaction kinetics .
Q. How to design structure-activity relationship (SAR) studies for multi-target inhibition?
- Approach : Synthesize analogs with systematic substitutions (e.g., halogenation, methoxy variations) and screen against panels of kinases. Use computational tools (e.g., QSAR models) to predict off-target effects .
Comparative Analysis of Biological Activity
| Derivative | Key Substituents | IC50 (μM) | Target Kinase | Reference |
|---|---|---|---|---|
| Parent compound | 4-methoxy, phenyl | 1.2 ± 0.3 | EGFR | |
| 3-Hydroxy analog | Hydroxyl at benzohydrazide | 0.8 ± 0.2 | TRAP1 | |
| Chloro-substituted | 3-Cl on phenyl | 2.5 ± 0.5 | CDK2 |
Critical Considerations for Reproducibility
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Validate chemical purity via HPLC (>95%) before biological testing .
- Deposit crystallographic data in public databases (e.g., CCDC) for structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
